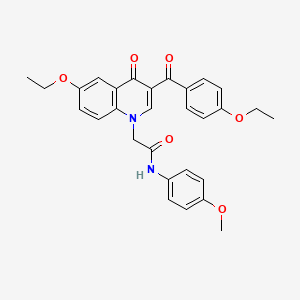

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

CAS No.: 897617-78-6

Cat. No.: VC4427878

Molecular Formula: C29H28N2O6

Molecular Weight: 500.551

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897617-78-6 |

|---|---|

| Molecular Formula | C29H28N2O6 |

| Molecular Weight | 500.551 |

| IUPAC Name | 2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C29H28N2O6/c1-4-36-22-10-6-19(7-11-22)28(33)25-17-31(18-27(32)30-20-8-12-21(35-3)13-9-20)26-15-14-23(37-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32) |

| Standard InChI Key | YUNAKDCUYAGBLV-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)OC |

Introduction

The compound 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial and antiviral properties. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Formula and Molecular Weight

-

Chemical Formula: CHNO

-

Molecular Weight: Approximately 484.5 g/mol (similar compounds have this range, but exact data for this specific compound is not available in the search results).

Functional Groups

The compound features a quinoline core, an ethoxy group, a 4-ethoxybenzoyl moiety, and an acetamide group linked to a 4-methoxyphenyl ring. These functional groups contribute to its potential biological activities and pharmacokinetic properties.

Synthesis

The synthesis of 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions. Common methods include:

-

Starting Materials: Quinoline precursors and ethoxybenzoyl derivatives.

-

Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial to optimize yield and purity.

-

Monitoring Techniques: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to monitor progress and confirm the structure of intermediates.

Biological Activities and Potential Applications

Quinoline derivatives often exhibit mechanisms involving interference with nucleic acid synthesis or enzyme inhibition, contributing to their antimicrobial and antiviral activities. The specific structure of 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide suggests potential applications in drug discovery and development for targeting various diseases.

Characterization Techniques

Characterization of this compound involves various analytical techniques:

| Technique | Purpose |

|---|---|

| TLC | Monitoring reaction progress and purity |

| NMR | Confirming the structure of intermediates and final product |

| IR | Identifying functional groups |

| MS | Determining molecular weight and fragmentation patterns |

| HPLC | Assessing purity and structural integrity |

Comparison with Similar Compounds

Similar compounds, such as 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide and 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also exhibit diverse biological activities and are explored in medicinal chemistry for their potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume